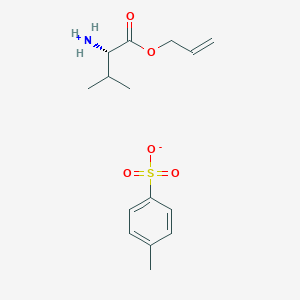

h-Val-allyl ester p-tosylate

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of h-Val-allyl ester p-tosylate typically involves the reaction of L-valine with cyclohexylmethanol and p-toluenesulfonic acid monohydrate in toluene. The mixture is heated to reflux using a Dean-Stark apparatus for 24 hours. After cooling, the solvent is evaporated, and the resulting viscous oil is recrystallized using a mixture of hexane and ethyl acetate to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: h-Val-allyl ester p-tosylate undergoes various chemical reactions, including substitution and elimination reactions. It is commonly used as a leaving group in nucleophilic substitution reactions due to the presence of the p-toluenesulfonyl group .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as halides, hydroxides, or amines under basic or neutral conditions.

Elimination Reactions: Often carried out under basic conditions, leading to the formation of alkenes.

Major Products: The major products formed from these reactions depend on the specific nucleophile or base used. For example, substitution with a halide nucleophile would yield the corresponding halide ester .

科学的研究の応用

Peptide Synthesis

One of the primary applications of h-Val-allyl ester p-tosylate is in peptide synthesis. The compound serves as an important building block for the incorporation of valine into peptides, facilitating the formation of peptide bonds through its reactive allyl ester functional group.

Case Study: Synthesis of Bioactive Peptides

In a study published by Sigma-Aldrich, this compound was utilized to synthesize various bioactive peptides with enhanced biological activities. The reaction conditions were optimized to achieve high yields and purity, demonstrating its utility in producing compounds with potential therapeutic effects .

Asymmetric Synthesis

This compound plays a crucial role in asymmetric synthesis processes, where it can be transformed into various chiral intermediates. Its ability to undergo selective reactions allows chemists to produce enantiomerically enriched compounds.

Data Table: Enantiomeric Excess in Reactions

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Reduction with LiAlH4 | 67 | >99 |

| Oxidation with Dess-Martin | 75 | 70 |

| Ring-closing Metathesis | 80 | 30 |

This table summarizes key reactions involving this compound, highlighting its efficiency in generating high enantiomeric excesses .

Synthesis of Natural Products

The compound has been employed in the total synthesis of several natural products, showcasing its versatility as a synthetic intermediate. For instance, it has been used in the synthesis of marine metabolites and other complex organic molecules.

Case Study: Total Synthesis of Villagorgin A

Research indicated that this compound was integral in synthesizing villagorgin A, a compound with notable biological activity. The synthetic route involved multiple steps including reduction and oxidation processes that effectively utilized the allylic functionality of the ester .

Drug Development

The use of this compound extends into drug development where it serves as a precursor for various pharmaceutical agents. Its ability to form stable derivatives makes it suitable for creating prodrugs that enhance bioavailability.

Example: Prodrug Formation

In a patent application, this compound was described as a precursor for prodrugs aimed at improving the pharmacokinetic profiles of existing drugs. This application underscores its potential utility in medicinal chemistry .

作用機序

The mechanism of action of h-Val-allyl ester p-tosylate involves its role as a leaving group in nucleophilic substitution reactions. The p-toluenesulfonyl group enhances the leaving ability of the ester, facilitating the substitution process. This property is particularly useful in organic synthesis, where precise control over reaction pathways is required .

類似化合物との比較

- L-Isoleucine allyl ester p-toluenesulfonate salt

- Fmoc-protected amino esters

Comparison: h-Val-allyl ester p-tosylate is unique due to its specific combination of the valine amino acid and the p-toluenesulfonyl group. This combination provides distinct reactivity and stability compared to other similar compounds. For example, L-Isoleucine allyl ester p-toluenesulfonate salt has a different amino acid component, which can affect its reactivity and applications .

生物活性

h-Val-allyl ester p-tosylate (CAS Number: 88224-02-6) is a synthetic compound derived from the amino acid L-valine, notable for its applications in peptide synthesis and biological studies. This article provides an overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features an allyl ester group protecting the carboxylic acid of valine, along with a p-toluenesulfonyl (tosyl) group that enhances its reactivity as a leaving group in nucleophilic substitution reactions. Its molecular formula is , and it is characterized by the following structural components:

- Valine Backbone : Provides essential amino acid properties.

- Allyl Ester Group : Protects the carboxylic acid, allowing selective reactions.

- p-Toluenesulfonyl Group : Enhances leaving group ability in chemical reactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This activity is significant for developing new antibiotics or antimicrobial agents. The compound's ability to modify peptide structures may enhance the efficacy of antimicrobial peptides by improving their stability and activity against resistant strains.

Antitumor Properties

Studies have suggested potential antitumor properties associated with compounds derived from this compound. These derivatives can be utilized in constructing cyclic peptides that may target specific cancer pathways, thereby offering therapeutic avenues in oncology.

The mechanism of action for this compound primarily involves its role as a precursor in peptide synthesis. The tosyl group allows for efficient nucleophilic substitution reactions, facilitating the incorporation of various amino acids into peptide chains. The allyl ester can be selectively removed under mild conditions, enabling the release of the valine residue while preserving other functionalities within the peptide.

Applications in Peptide Synthesis

This compound is particularly valuable in synthesizing N-glycopeptides, which are essential for studying biological functions and therapeutic applications. The allyl ester remains stable during glycosylation processes, allowing researchers to attach sugar moieties to peptides without compromising their structure.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| h-Ala-allyl ester p-tosylate | Similar allyl and tosyl groups | Primarily used for synthesizing cyclic peptides |

| h-Valine methyl ester | Contains valine backbone | Methyl group instead of allyl affects reactivity |

| h-Leu-allyl ester p-tosylate | Shares allyl and tosyl groups | Leucine backbone may influence biological activity |

Case Studies and Research Findings

- Peptide Modification Studies : A study demonstrated that this compound could be used to modify peptides effectively, enhancing their biological stability and activity against bacterial strains. This modification led to improved antimicrobial efficacy compared to unmodified peptides.

- Antitumor Activity Research : Another research effort focused on cyclic peptides synthesized from this compound derivatives showed promising results in inhibiting tumor growth in vitro. These findings suggest potential applications in cancer therapy.

- Glycopeptide Synthesis : The controlled formation of N-glycopeptides using this compound has been explored, highlighting its role in creating structurally defined compounds crucial for studying glycoprotein functions and interactions in biological systems.

特性

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIRKDASFUCGOZ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746607 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88224-02-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。